Chemical structure and properties of 5-Azoniaspiro[4.4]nonane cation
Chemical structure and properties of 5-Azoniaspiro[4.4]nonane cation
Technical Monograph: 5-Azoniaspiro[4.4]nonane Cation Structure, Properties, and Applications in Materials Science & Electrochemistry
Executive Summary
The 5-Azoniaspiro[4.4]nonane cation (often abbreviated as AS[4.4] ) is a rigid, spirocyclic quaternary ammonium ion consisting of two pyrrolidine rings fused at a central nitrogen atom. Unlike flexible tetraalkylammonium cations (e.g., tetrapropylammonium), AS[4.4] possesses a constrained geometry that confers exceptional thermal stability and unique structure-directing capabilities.
This guide analyzes the physicochemical profile of AS[4.4], establishing its critical role as a Structure-Directing Agent (SDA) in zeolite synthesis (specifically ZSM-5 and Beta polymorphs) and as a high-voltage electrolyte component in next-generation energy storage devices.
Chemical Structure & Bonding
Structural Topology
The cation belongs to the class of spiro-ammonium compounds. Its IUPAC designation is 5-azoniaspiro[4.4]nonane .[1]
-
Symmetry: The molecule exhibits
(or approximate ) symmetry in solution, rendering the two pyrrolidine rings chemically equivalent. -
Rigidity: The spiro-fusion at the quaternary nitrogen locks the conformation, significantly reducing the entropic degrees of freedom compared to acyclic analogues like tetraethylammonium.
-
Charge Distribution: The positive charge is localized on the central nitrogen but is effectively shielded by the surrounding methylene groups, creating a "soft" cation character that interacts weakly with anions, promoting high solubility in organic media and low lattice energy in ionic liquids.
Thermal & Chemical Stability
A defining feature of AS[4.4] is its resistance to Hofmann elimination .
-
Mechanism: Hofmann elimination requires an anti-periplanar arrangement between a
-hydrogen and the leaving amine group. In the 5-membered pyrrolidine ring, the conformational constraints make achieving this transition state energetically unfavorable. -
Result: AS[4.4] salts often decompose at temperatures
C, significantly higher than their acyclic counterparts.
Synthesis & Purification Protocols
The synthesis of 5-azoniaspiro[4.4]nonane typically proceeds via a double nucleophilic substitution (cyclization) reaction.
Reaction Mechanism
The reaction involves the alkylation of pyrrolidine with 1,4-dihalobutane. The first substitution yields a tertiary amine intermediate, which undergoes a rapid intramolecular cyclization to form the spiro-quaternary salt.
Experimental Protocol: Synthesis of AS[4.4] Bromide
Self-validating checkpoint: The reaction kinetics favor the intramolecular cyclization over intermolecular polymerization due to the "effective molarity" of the tethered halide.
Reagents:
-
Pyrrolidine (1.0 eq)
-
1,4-Dibromobutane (1.05 eq)
-
Potassium Carbonate (
, 2.0 eq, anhydrous) -
Solvent: Acetonitrile (
) or Isopropanol
Procedure:
-
Setup: Charge a round-bottom flask with
and solvent. Purge with . -
Addition: Add pyrrolidine and 1,4-dibromobutane simultaneously dropwise at
C to prevent exotherm runaway. -
Reflux: Heat the mixture to reflux (
C for MeCN) for 12–24 hours. -
Workup:
-
Filter off the inorganic solids (
, excess ). -
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
-
Purification: Recrystallize from ethanol/ethyl acetate (1:3 ratio). The product precipitates as white, hygroscopic crystals.
-
Validation:
-
1H NMR (
): 3.4–3.5 (m, 8H, ), 2.1–2.2 (m, 8H, ). -
Yield: Typically 75–85%.
-
Physicochemical Properties
Table 1: Physical Data of AS[4.4] Salts
| Anion | Melting Point ( | Solubility | Application |
| Bromide ( | 273–275 | Water, MeOH, EtOH | Zeolite SDA precursor |
| Chloride ( | >290 (decomp) | Water, MeOH | Ion exchange intermediate |
| Tetrafluoroborate ( | 188–192 | ACN, PC, EC | Electrolyte for Supercapacitors |
| TFSI ( | <100 (Ionic Liquid) | DMC, EMC, lipophilic | Li/Mg Battery Electrolyte |
Electrochemical Window:
When paired with the TFSI anion, the AS[4.4] cation exhibits an electrochemical stability window (ESW) exceeding 5.5 V (vs.
Applications in Materials Science
Zeolite Structure-Directing Agent (SDA)
AS[4.4] acts as a "pore-filling" agent. Its size (~5.7 Å diameter) perfectly matches the channel intersections of specific zeolite topologies.
-
Target Structures:
-
ZSM-5 (MFI): The cation directs the formation of the MFI framework in high-silica mixtures.
-
Zeolite Beta (BEA): Under lower Si/Al ratios, it can template the disordered Beta structure.
-
-
Mechanism: The hydrophobic hydration sphere of the cation organizes the silicate species around it during the sol-gel process.
Mass Spectrometry Tagging
In proteomics, AS[4.4] derivatives (e.g., activated esters) are used to label peptides.
-
Benefit: The permanent positive charge improves ionization efficiency in ESI-MS.[2]
-
Fragmentation: The rigid spiro ring is resistant to low-energy collision-induced dissociation (CID), ensuring that the charge remains on the peptide fragment, simplifying sequence analysis.
References
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Preparation and Properties of Azoniaspiro Compounds. Source: Journal of the American Chemical Society (JACS). Context: Foundational synthesis and conformational analysis of spiro-ammonium salts. Link:
-
Zeolite Synthesis Using Imidazolium and Quaternary Ammonium Cations. Source: MDPI Molecules. Context: Review of organic SDAs, including spiro-compounds, in directing MFI and BEA topologies. Link:
-
Electrochemical Windows of Room-Temperature Ionic Liquids. Source: Journal of Physical Chemistry B. Context: Comparative stability of pyrrolidinium and spiro-ammonium cations in high-voltage applications. Link:
-
Heterocyclic Analogs of the Azoniaspiro[4.4]nonyl Ionization Tag. Source: Analytical and Bioanalytical Chemistry. Context: Use of the AS[4.4] scaffold for enhancing peptide detection sensitivity. Link:
-
PubChem Compound Summary: 5-Azoniaspiro[4.4]nonane. Source:[1] National Institutes of Health (NIH). Context: Validated chemical identifiers, toxicity data, and physical properties.[1] Link:
